molecular formula C14H13NO4S B1355345 Diphenyl methylsulfonylcarbonimidate

Diphenyl methylsulfonylcarbonimidate

Cat. No.: B1355345
M. Wt: 291.32 g/mol
InChI Key: HCQCQEPTCZVUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenyl methylsulfonylcarbonimidate is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

N-(diphenoxymethylidene)methanesulfonamide

InChI

InChI=1S/C14H13NO4S/c1-20(16,17)15-14(18-12-8-4-2-5-9-12)19-13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

HCQCQEPTCZVUIK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N=C(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of dichlorophenoxymethane (1 g) in acetonitrile (10 mL) was added methanesulfonamide (0.39 g) under ice-cooling, and the mixture was stirred at room temperature for 48 hours. The reaction mixture was poured into a saturated aqueous sodium hydrogen carbonate solution, and the resuling mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 1-(N-methanesulfonylimino)-1,1-diphenoxymethane (0.95 g). To a solution of 3-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)-4-{[4-(2-aminoethoxy)-2-methylphenyl]methyl}-5-isopropyl-1H-pyrazole (50 mg) in tetrahydrofuran (1 mL) was added 1-(N-methanesulfonylimino)-1,1-diphenoxymethane (26 mg) under ice-cooling, and the mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 2-aminoethanol (49 mg), and the mixture was stirred at 60° C. overnight. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in methanol (2 mL). To the solution was added sodium methoxide (28% methanol solution, 0.008 mL), and the mixture was stirred at room temperature for 3 hours. To the reaction mixture was added acetic acid (0.01 mL). The resulting mixture was concentrated under reduced pressure, and the residue was purified by solid phase extraction on ODS (washing solvent: distilled water, eluent: methanol) to give the title compound (38 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dichlorodiphenoxymethane (2 g, 7.46 mmol) and methylsulfonamide (1.56 g, 16.41 mmol) were dissolved in EtOAc (15 ml) and heated to reflux for 12 hours. The mixture was allowed to cool and was concentrated under vacuum. Purification of the crude mixture by flash chromatography (20% EtOAc/hexanes) afforded diphenyl methylsulfonylcarbonimidate (0.75 g, 2.59 mmol, 35%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

267 g of diphenyl carbonate and 298 g of phosphorus pentachloride were reacted at 160° C. for 15 hours with distilling off the phosphorus oxychloride generated by the reaction. After the completion of the reaction, phosphorus oxychloride and residual phosphorus pentachloride were removed by distillation under reduced pressure to obtain dichloro-diphenoxymethane. Thereto were added 600 ml of anhydrous ethyl acetate and 148 g of methanesulfonamide, and the mixture was refluxed for 8 hours. After cooling, 1 liter of n-hexane was added to the mixture and the crystals deposited were collected by filtration. The crystals were washed with water and dried to obtain 179 g (yield: 49%) of diphenyl methanesulfonylimidocarbonate having a melting point of 124°-125.5° C.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

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